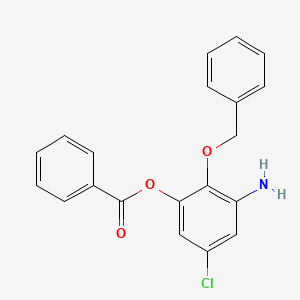

![molecular formula C13H15NO B1391852 N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one CAS No. 860265-66-3](/img/structure/B1391852.png)

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

Vue d'ensemble

Description

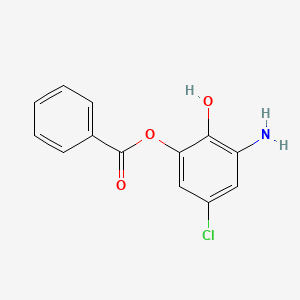

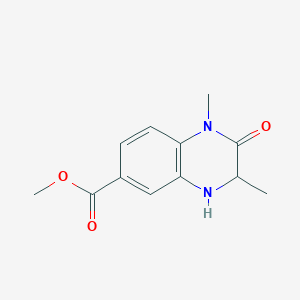

“N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” is a chemical compound with the molecular formula C13H15NO . It is a key intermediate in the synthesis of novel Epibatidine analogues .

Synthesis Analysis

The synthesis of “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” involves neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. This allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles, opening the way to a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes . Another synthesis method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” can be found in various databases such as PubChem . The compound has a bicyclic structure with a seven-membered ring, which includes a nitrogen atom and a ketone functional group .Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” are mainly related to its role as an intermediate in the synthesis of other compounds. For instance, the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring provides anti-isoepiboxidine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” include a molecular weight of 201.26 g/mol, a topological polar surface area of 20.3 Ų, and a complexity of 257 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one has been used in the synthesis of novel compounds. For example, its derivatives have been used as intermediates in the synthesis of epibatidine analogues, including isoepiboxidine, which are significant due to their potential pharmacological activities. Malpass and White (2004) discuss the synthesis of syn- and anti-isoepiboxidine using N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one derivatives (Malpass & White, 2004).

NMR Studies and Structural Analysis

Portoghese and Turcotte (1971) conducted nuclear magnetic resonance (NMR) investigations on chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, providing insights into the structural properties and behavior of compounds related to N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one (Portoghese & Turcotte, 1971).

Synthesis of Bicyclic Systems

Francisco, Herrera, and Suárez (2003) explored the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating the versatility of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one in generating complex bicyclic structures (Francisco, Herrera, & Suárez, 2003).

Exploration of Amide Bond Planarity

Otani et al. (2003) investigated the planarity of amide groups in 7-azabicyclo[2.2.1]heptane amides, which is relevant to understanding the structural properties of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one and its derivatives. They found that these amides are intrinsically nitrogen-pyramidal, which affects their physical and chemical behavior (Otani et al., 2003).

Applications in Microbiological Studies

Davis et al. (1997) studied the microbiological oxygenation of bridgehead azabicycloalkanes, including N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one derivatives. This research highlights the potential applications of these compounds in biotransformations and microbiological studies (Davis et al., 1997).

Propriétés

IUPAC Name |

2-benzyl-2-azabicyclo[2.2.1]heptan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZMHRUJNWWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)C1CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

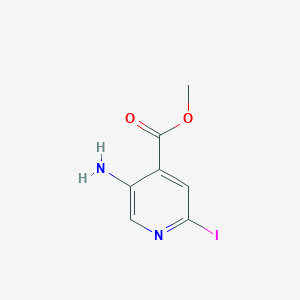

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)

![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)